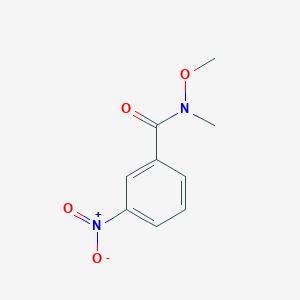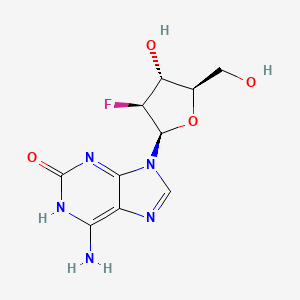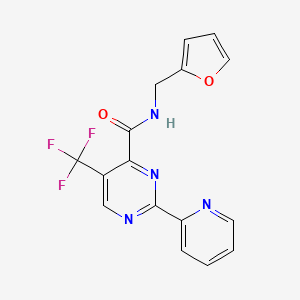![molecular formula C18H12N2O6 B3165503 9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 900014-88-2](/img/structure/B3165503.png)
9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Übersicht
Beschreibung
The compound “9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one” is a complex organic molecule. It contains a nitrophenyl group, which is a phenol that has been nitrated . Nitrophenols are more acidic than phenol itself .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions it is subjected to. Nitrophenols, for example, can undergo reactions such as reduction and coupling .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
These compounds have shown promising results in the field of cancer research . For instance, compound 3 was found to be the most effective against HEGP2, a liver cancer cell line . Similarly, compound 9c was identified as the most effective against HCT116, a colon cancer cell line . These compounds showed moderate anticancer activity overall .
Apoptosis Induction
The compounds have been found to induce apoptosis, a process of programmed cell death . This is particularly important in cancer treatment, where the goal is to induce death in cancer cells .
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have also been found to cause cell cycle arrest . Specifically, compound 3 increased apoptosis in the HEGP2 cell line by 50 times and caused cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compounds have demonstrated antimicrobial properties, including antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial drugs .
Optoelectrical Applications
The compounds have been used in the synthesis of poly (1,3,4-oxadiazole)s and their nanocomposites with TiO2 . These materials have been characterized in terms of optoelectrical, morphological, and mechanical properties, making them suitable for use as active or electron transport layers in polymer light-emitting diodes (PLEDs) .
Dehydrogenase Assays
The compounds have been used in the development of assays for dehydrogenases . These assays are based on the reduction of tetrazolium salts by NAD(P)H to formazan product, which can be quantitatively measured .
Eigenschaften
IUPAC Name |
8-(2-nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6/c21-18-17-12(7-24-18)19-11-6-15-14(25-8-26-15)5-10(11)16(17)9-3-1-2-4-13(9)20(22)23/h1-6,16,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKDBWLBLPDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5[N+](=O)[O-])C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139641 | |
| Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
CAS RN |
900014-88-2 | |
| Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900014-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B3165441.png)

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)
![{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B3165456.png)
![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/no-structure.png)
![Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane](/img/structure/B3165470.png)

![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)
![3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165482.png)
![3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one](/img/structure/B3165494.png)
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B3165497.png)
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3165504.png)
